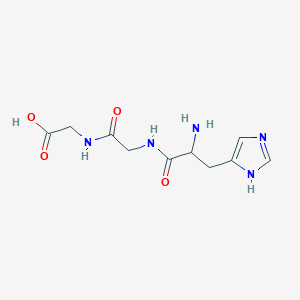

H-His-Gly-Gly-OH

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

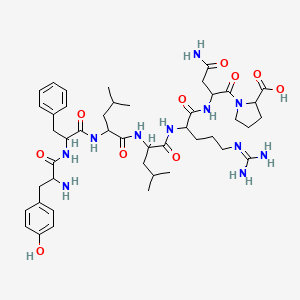

H-His-Gly-Gly-OH, also known as glycyl-L-histidylglycine, is a tripeptide composed of two glycine residues and one histidine residue. This compound is known for its ability to bind metal ions, particularly copper and nickel, forming stable complexes. It has a molecular formula of C₁₀H₁₅N₅O₄ and a molecular weight of 269.26 g/mol .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of H-His-Gly-Gly-OH can be achieved through solid-phase peptide synthesis (SPPS) or solution-phase synthesis. In SPPS, the peptide is assembled step-by-step on a solid support, with each amino acid being added sequentially. The process involves the protection and deprotection of functional groups to prevent unwanted side reactions .

In solution-phase synthesis, the peptide is synthesized in a liquid medium. The carboxyl group of Boc-His(Bn)-OH is protected in the form of a methyl ester, and then coupled with methanol using carbonyl diimidazole (CDI) as a coupling reagent .

Industrial Production Methods

Industrial production of peptides like this compound typically involves large-scale SPPS due to its efficiency and scalability. The process includes the use of automated peptide synthesizers, which can handle multiple reactions simultaneously, ensuring high yield and purity .

Análisis De Reacciones Químicas

Types of Reactions

H-His-Gly-Gly-OH undergoes various chemical reactions, including:

Complexation: Forms stable complexes with metal ions such as copper and nickel.

Oxidation: Can mediate oxidative cross-linking of proteins when complexed with nickel.

Hydrolysis: The peptide bond can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

Carbonyl diimidazole (CDI): Used as a coupling reagent in peptide synthesis.

Protecting Groups: Boc (tert-butyloxycarbonyl) and Bn (benzyl) groups are commonly used to protect amino and carboxyl groups during synthesis.

Major Products Formed

Aplicaciones Científicas De Investigación

H-His-Gly-Gly-OH has a wide range of applications in scientific research:

Mecanismo De Acción

H-His-Gly-Gly-OH exerts its effects primarily through its ability to bind metal ions. The histidine residue in the peptide has an imidazole side chain that can coordinate with metal ions, forming stable complexes. These complexes can then participate in various biochemical processes, such as metal ion transport and enzymatic reactions .

Comparación Con Compuestos Similares

Similar Compounds

Glycylglycine (H-Gly-Gly-OH): The simplest dipeptide, used as a gamma-glutamyl acceptor.

L-Histidylglycylglycine (H-His-Gly-Gly-OH): Similar to this compound but with different amino acid sequences.

L-Carnosine (β-alanyl-L-histidine): An endogenous dipeptide with antioxidant properties.

Uniqueness

This compound is unique due to its specific sequence of amino acids, which allows it to form stable complexes with metal ions. This property makes it particularly useful in applications involving metal ion detection and transport .

Propiedades

IUPAC Name |

2-[[2-[[2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]acetyl]amino]acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N5O4/c11-7(1-6-2-12-5-15-6)10(19)14-3-8(16)13-4-9(17)18/h2,5,7H,1,3-4,11H2,(H,12,15)(H,13,16)(H,14,19)(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDQYIRHBVVUTJF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=N1)CC(C(=O)NCC(=O)NCC(=O)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29152-93-0 |

Source

|

| Record name | NSC118493 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118493 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4,5-Dihydroxy-2-[4-hydroxy-6-(hydroxymethyl)-2-(5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl)oxy-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-3-yl]oxy-6-methyloxan-3-yl] acetate](/img/structure/B12324155.png)

![[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 3-methylbutanoate](/img/structure/B12324157.png)

![3-{[4-(diethylamino)phenyl]methylidene}-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B12324173.png)

![4-Hydroxy-5,13-dimethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2,4,6,10,13-pentaen-12-one](/img/structure/B12324196.png)

![1-[2,6-Dihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]ethanone](/img/structure/B12324205.png)